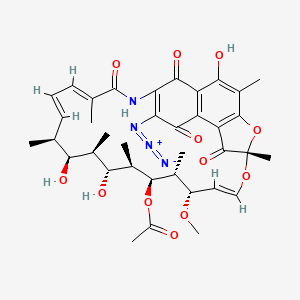
Ethisterone-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethisterone-13C2: . It is a stable isotope-labeled compound, specifically a deuterated version of ethisterone, which is used primarily in scientific research. This compound serves as an intermediate in the synthesis of spironolactone and is a metabolite of danazol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethisterone-13C2 can be synthesized through various organic synthesis routes, involving the modification of testosterone or similar steroid structures. The key steps typically include:
Functional Group Modifications: Introduction of the ethynyl group at the 17α-position.
Isotopic Labeling: Incorporation of the 13C isotopes at specific positions in the steroid framework.
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis, often using advanced techniques such as catalytic hydrogenation and isotopic exchange reactions. These methods ensure the precise incorporation of 13C isotopes while maintaining the structural integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Ethisterone-13C2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution Reactions: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or Dess-Martin periodinane are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation Products: this compound can be oxidized to form this compound-3-one.
Reduction Products: Reduction can yield this compound-17α-ol.
Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
Ethisterone-13C2 is extensively used in scientific research due to its labeled isotopes, which facilitate the study of metabolic pathways and biochemical processes. Its applications include:
Chemistry: Used as a tracer in chemical synthesis and mechanistic studies.
Biology: Employed in metabolic studies to track the fate of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Mécanisme D'action
The mechanism by which Ethisterone-13C2 exerts its effects involves its interaction with specific molecular targets and pathways. As a synthetic progestogen, it binds to progesterone receptors, influencing gene expression and cellular functions. The exact molecular pathways and targets can vary depending on the biological context and the specific research application.
Comparaison Avec Des Composés Similaires
Ethisterone-13C2 is compared with other similar compounds, such as:
Testosterone: Similar structure but lacks the ethynyl group.
Danazol: A metabolite of this compound, used in medical applications.
Spironolactone: An intermediate in the synthesis of this compound, used as a diuretic and anti-androgen.
Uniqueness: this compound is unique due to its labeled isotopes, which make it particularly useful in tracing and studying biochemical processes. Its synthetic nature allows for precise modifications, enabling researchers to explore various biological and chemical phenomena.
Conclusion
This compound is a valuable compound in scientific research, offering insights into biochemical processes and aiding in the development of new pharmaceuticals. Its unique isotopic labeling and synthetic versatility make it an essential tool for researchers across multiple disciplines.
Propriétés
Formule moléculaire |
C21H28O2 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,13,16-18,23H,5-12H2,2-3H3/t16-,17+,18+,19+,20+,21+/m1/s1/i1+1,4+1 |
Clé InChI |
CHNXZKVNWQUJIB-QBZTVGGJSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4([13C]#[13CH])O)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((1S,6S)-6-(3-(5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl)-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2,2-difluorocyclohexyl)-2,2-difluoropropanamide](/img/structure/B15354793.png)
![2,2'-[(2,6-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B15354794.png)



![4-[[1-(6-Bromopyridin-2-yl)piperidin-4-yl]-(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B15354817.png)




![(S)-6-Chloro-4-(cyclopropylethynyl)-7-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15354844.png)


![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B15354854.png)
